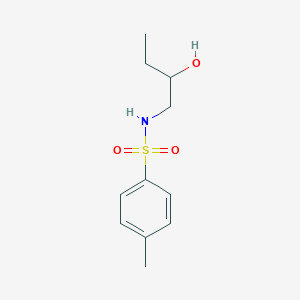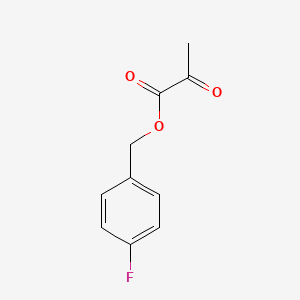
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is an organic compound with a complex structure It contains multiple functional groups, including an ester, a hydroxyl group, and a triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-5,5-dimethyl-6,7-octadien-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of amides or esters
Aplicaciones Científicas De Investigación
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-non-2-ynoic acid, ethyl ester
- 5,6-Octadien-3-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
Uniqueness
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds
Propiedades
Número CAS |
851191-85-0 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
InChI |
InChI=1S/C12H16O3/c1-5-9-12(3,4)10(13)7-8-11(14)15-6-2/h9-10,13H,1,6H2,2-4H3 |
Clave InChI |
GDXWSUQDKOWDAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC(C(C)(C)C=C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
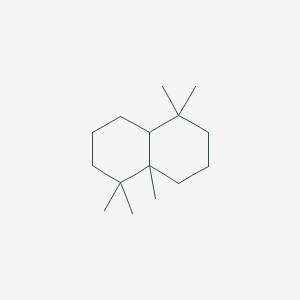
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

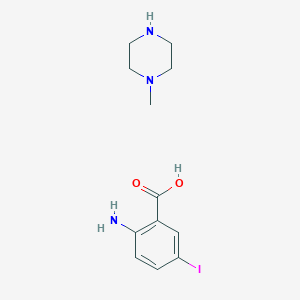
![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)
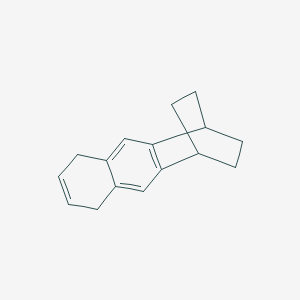



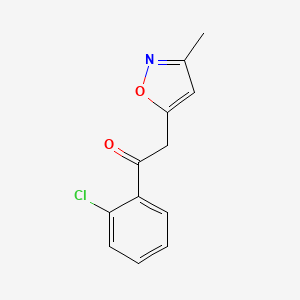
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
